molecular formula C6H6Cl2N2 B2364244 4,5-Dichloro-2,6-dimethylpyrimidine CAS No. 105742-66-3

4,5-Dichloro-2,6-dimethylpyrimidine

Cat. No.: B2364244
CAS No.: 105742-66-3
M. Wt: 177.03
InChI Key: GCOLCOMAZNJNON-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,6-dimethylpyrimidine is a heterocyclic compound belonging to the family of pyrimidines. It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and two methyl groups at the 2nd and 6th positions on the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

4,5-Dichloro-2,6-dimethylpyrimidine is a pyrimidine derivative. Pyrimidine derivatives are known to be involved in a wide range of biochemical processes. They often serve as precursors for the synthesis of various heterocyclic compounds . .

Mode of Action

The compound is known to undergo aromatic nucleophilic substitution reactions . It can react with different nucleophiles, leading to the formation of various pyrimidine-based compounds . This interaction with its targets can lead to changes in the chemical structure and properties of the resulting compounds .

Biochemical Pathways

It’s known that pyrimidine derivatives can be involved in various biochemical pathways due to their role as precursors in the synthesis of various heterocyclic compounds .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability .

Result of Action

Given its role as a precursor in the synthesis of various heterocyclic compounds, it can be inferred that the compound may contribute to the formation of these compounds, which can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions with different nucleophiles can be influenced by factors such as temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2,6-dimethylpyrimidine typically involves the chlorination of 2,6-dimethylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,6-dimethylpyrimidine is treated with thionyl chloride, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination reaction is carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .

Scientific Research Applications

4,5-Dichloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-2,6-dimethylpyrimidine is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOLCOMAZNJNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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